
4-溴喹啉-2-羧酸乙酯
描述
Ethyl 4-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of quinoline compounds, such as Ethyl 4-bromoquinoline-2-carboxylate, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of Ethyl 4-bromoquinoline-2-carboxylate consists of a quinoline ring substituted with a bromine atom and an ethyl ester group . The InChI code for this compound is 1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3 .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The conversion of 4-Quinolone-3-carboxylate into corresponding 4-Quinolone-3-carboxamides has been achieved by direct thermal coupling of various amines .Physical And Chemical Properties Analysis
Ethyl 4-bromoquinoline-2-carboxylate has a molecular weight of 280.12 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved papers.科学研究应用
合成与生物活性
4-溴喹啉-2-羧酸乙酯用于合成新型喹啉衍生物。例如,李等(2019 年)的一项研究描述了 4-(溴甲基)-2-(氯甲基)喹啉-3-羧酸乙酯的合成及其在创建新型 2,4-双(苯并呋喃-2-基)喹啉和 2,4-双(芳氧甲基)喹啉衍生物中的应用。这些化合物表现出显着的抗结核活性,与利福平相当,表明在抗结核药物开发中具有潜力 (Li 等,2019)。
荧光偶极子
在 Smeyanov 等(2017 年)的一项研究中,4-溴喹啉-2-羧酸乙酯被用于制备 4-和 5-((1-甲基喹啉-3-基)乙炔基)噻吩-2-羧酸酯,从而产生分类为交叉共轭体系的共振甜菜碱。研究了这些化合物的荧光光谱特性,表明在荧光材料或传感器中的潜在应用 (Smeyanov 等,2017)。
抗菌剂
Krishnakumar 等(2012 年)的一项研究探讨了由 4-溴喹啉-2-羧酸乙酯合成的乙基-2-氯喹啉-3-羧酸酯的抗菌特性。这些化合物对枯草芽孢杆菌和霍乱弧菌表现出中等的体外抗菌活性,表明它们作为抗菌剂的潜力 (Krishnakumar 等,2012)。
抗过敏活性
由 4-溴喹啉-2-羧酸乙酯结构修饰而成的 3,4-二氢-4-氧代嘧啶并[4,5-b]喹啉-2-羧酸乙酯在 Althuis 等(1979 年)的一项研究中表现出显着的口服抗过敏活性。发现该化合物在大鼠被动皮肤过敏反应试验中比二钠色甘酸盐更有效,突出了其在抗过敏药物中的潜力 (Althuis 等,1979)。
生物碱合成
Paterna 等(2013 年)进行了一项研究,涉及通过靛红与重氮乙酸乙酯的环扩大反应合成 3-羟基-2(1H)-氧代喹啉-4-羧酸乙酯。该合成路线为生产药理学研究中重要的绿青霉素生物碱提供了一种潜在的方法 (Paterna 等,2013)。
结论4-溴喹啉-2-羧酸乙酯在科学研究中具有广泛的应用,特别是在合成具有潜在抗菌、抗结核、抗
4-溴喹啉-2-羧酸乙酯的科学研究应用
合成与生物活性
4-溴喹啉-2-羧酸乙酯在合成新型喹啉衍生物中发挥着重要作用。李等(2019 年)展示了其在制备 4-(溴甲基)-2-(氯甲基)喹啉-3-羧酸乙酯中的应用,从而合成 2,4-双(苯并呋喃-2-基)喹啉和 2,4-双(芳氧甲基)喹啉衍生物。这些化合物显示出有希望的抗结核和抗菌活性 (李等,2019)。
荧光材料研究
Smeyanov 等(2017 年)探索了在制备荧光偶极子中使用 4-溴喹啉-2-羧酸乙酯。他们由喹啉鎓阳离子和羧酸阴离子合成了共振甜菜碱,展示了它们在荧光材料和传感器开发中的潜力 (Smeyanov 等,2017)。
抗菌剂开发
Krishnakumar 等(2012 年)关注由 4-溴喹啉-2-羧酸乙酯衍生的乙基-2-氯喹啉-3-羧酸酯的抗菌潜力。他们报道了对枯草芽孢杆菌和霍乱弧菌的中等抗菌活性,突出了其在抗菌剂开发中的应用 (Krishnakumar 等,2012)。
抗过敏研究
Althuis 等(1979 年)研究了结构修饰的衍生物 3,4-二氢-4-氧代嘧啶并[4,5-b]喹啉-2-羧酸乙酯的抗过敏特性。它在大鼠被动皮肤过敏反应试验中显示出比二钠色甘酸盐更高的效力,表明其在抗过敏治疗中的应用 (Althuis 等,1979)。
作用机制
While the specific mechanism of action for Ethyl 4-bromoquinoline-2-carboxylate is not mentioned in the retrieved papers, quinoline compounds have been found to exhibit various biological activities. They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, antibacterial activities .
未来方向
Quinoline compounds, including Ethyl 4-bromoquinoline-2-carboxylate, have potential for industrial and medicinal applications . Therefore, future research could focus on exploring the biological activities of these compounds and developing greener and more sustainable chemical processes for their synthesis .
属性
IUPAC Name |
ethyl 4-bromoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDSZKJAZGSEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromoquinoline-2-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

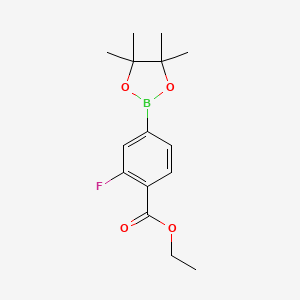
![N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B3139017.png)

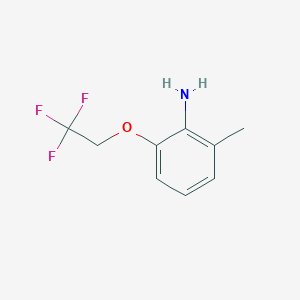
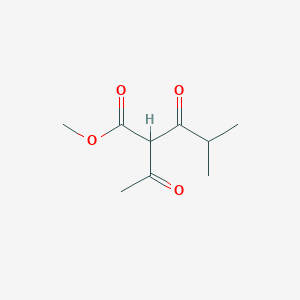
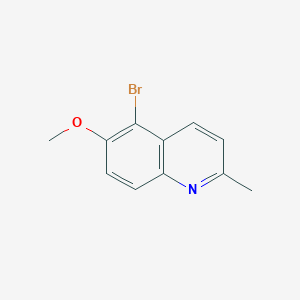
![2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B3139065.png)
![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)
![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3139076.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3139079.png)
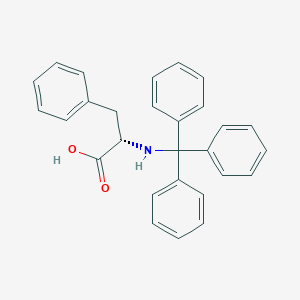

![n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide](/img/structure/B3139107.png)
